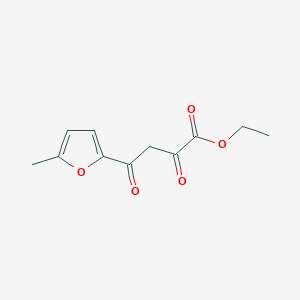![molecular formula C13H8F2O B3164665 3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 893637-49-5](/img/structure/B3164665.png)
3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde
Descripción general
Descripción
“3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde” is a chemical compound with the molecular formula C12H8F2 . It has a molecular weight of 190.19 . The compound is stored in a dry room at room temperature and it is in liquid form .
Synthesis Analysis
The synthesis of difluorinated biphenyl compounds like “3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde” can be achieved through various coupling reactions . One such method is the Suzuki-Miyaura coupling, which involves the coupling of arylboronic acids with aryl halides . This method has been used to prepare several difluorinated biphenyl systems .Molecular Structure Analysis
The InChI code for “3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde” is 1S/C12H8F2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H . The compound consists of two benzene rings linked together with two fluorine atoms attached at the 3,3’ positions .Physical And Chemical Properties Analysis
“3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde” is a liquid at room temperature . It has a molecular weight of 190.19 and a molecular formula of C12H8F2 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
A pivotal study presented a new methodology for synthesizing 3-fluoropyrroles, showcasing the efficiency of preparing 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding 2-aryl-5-(bromomethyl)-1-pyrrolines. This process involves electrophilic alpha,alpha-difluorination of the imino bond, followed by aromatization through dehydrofluorination, offering a novel entry into various 3-fluorinated pyrroles (Surmont et al., 2009).
Another significant research avenue has been the preparation of 1-aryl-2,2-difluoro enol esters from α-(phenylsulfonyl)-difluoromethylated benzoates, indicating these compounds' potential as fluorinated building blocks for further chemical elaborations (Zhang, Li, & Hu, 2007).
Furthermore, research into the synthesis of novel 1,2,3-triazolyl pyrazole derivatives through a Vilsmeier–Haack reaction approach has highlighted the potential of such compounds as antimicrobial agents. This synthesis involves formylation of specific triazole compounds to produce compounds with significant in vitro anti-bacterial, anti-fungal, and anti-oxidant activities (Bhat et al., 2016).
Applications in Sensing and Biological Systems
A noteworthy application involves the development of a new fluorescent probe with both aggregation-induced emission enhancement and intramolecular charge-transfer characteristics. This probe demonstrates high selectivity and sensitivity toward homocysteine, showcasing potential uses in biological system research and cellular studies (Chu et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-fluoro-4-(3-fluorophenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDYOLVJSAPJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B3164591.png)
![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B3164604.png)
![(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine](/img/structure/B3164605.png)
amine](/img/structure/B3164610.png)
![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164626.png)
![Butyl[(2-ethoxyphenyl)methyl]amine](/img/structure/B3164645.png)
![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164649.png)
![3-[2-Oxo-2-phenyl-eth-(Z)-ylidene]-[1,4]diazocan-2-one](/img/structure/B3164651.png)
![Butyl[(4-ethylphenyl)methyl]amine](/img/structure/B3164659.png)

![3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3164685.png)

![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3164693.png)